molecular formula C10H13N5O5 B12384003 Guanosine-d13

Guanosine-d13

Cat. No.: B12384003
M. Wt: 296.32 g/mol
InChI Key: NYHBQMYGNKIUIF-OMRGEDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guanosine-d13, also known as DL-Guanosine-d13 or Vernine-d13, is a deuterium-labeled derivative of guanosine. Guanosine is a purine nucleoside composed of guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guanosine-d13 involves the incorporation of deuterium atoms into the guanosine molecule. One common method is the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction typically occurs under mild conditions to prevent degradation of the nucleoside structure .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Escherichia coli strains are genetically engineered to overexpress the purine synthesis pathway and incorporate deuterium into the guanosine molecule. This method allows for the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: Guanosine-d13 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Guanosine-d13 has a wide range of scientific research applications, including:

Mechanism of Action

Guanosine-d13 exerts its effects through several molecular mechanisms:

Comparison with Similar Compounds

Uniqueness of this compound:

This compound stands out due to its unique labeling and wide range of applications in scientific research, making it a valuable tool in various fields of study.

Properties

Molecular Formula

C10H13N5O5

Molecular Weight

296.32 g/mol

IUPAC Name

1,8-dideuterio-2-(dideuterioamino)-9-[(2R,3R,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-one

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5?,6-,9-/m1/s1/i1D2,2D,3D,5D,6D,9D,16D,17D,18D/hD3

InChI Key

NYHBQMYGNKIUIF-OMRGEDEJSA-N

Isomeric SMILES

[2H]C1=NC2=C(N1[C@]3([C@](C([C@@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N

Origin of Product

United States

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